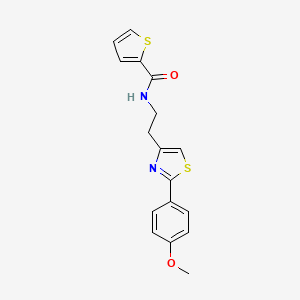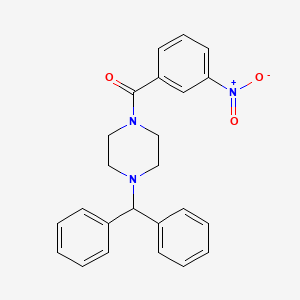![molecular formula C14H13BrO4 B2954534 Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate CAS No. 1496794-11-6](/img/structure/B2954534.png)
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(5-bromo-2-furyl)methoxy]benzoate is a chemical compound with the molecular formula C14H13BrO4 . It is related to other compounds such as 1-(5-Bromofuran-2-yl)ethanone and Methyl 4-{2-[(5-bromofuran-2-yl)formamido]ethyl}benzoate , which also contain bromofuran moieties.
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate is characterized by the presence of a bromofuran moiety and an ester group . Similar compounds, such as Methyl 4-{2-[(5-bromofuran-2-yl)formamido]ethyl}benzoate, contain a total of 36 bonds, including 22 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amide (aromatic), and 1 Furane .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate are not detailed in the literature, esters like this compound can undergo various reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, or undergo trans-esterification reactions to form different esters .Applications De Recherche Scientifique
Renewable PET Production
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate is involved in the production of biobased terephthalic acid precursors, crucial for renewable PET synthesis. Catalysts like silica molecular sieves containing Lewis acid centers facilitate the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. This process is a significant step towards sustainable plastic production, reducing reliance on fossil fuels and minimizing environmental impact (Pacheco et al., 2015).
Nonlinear Optical (NLO) Properties
Research into the nonlinear optical properties of ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate derivatives, using density functional theory (DFT) and time-dependent DFT methods, reveals promising potential for NLO materials. These derivatives exhibit significantly larger static first and second hyperpolarizabilities compared to conventional NLO materials, making them suitable for applications in photonics and telecommunications (Kiven et al., 2023).
Anti-Juvenile Hormone Activity
The compound shows potential in inducing precocious metamorphosis in larvae, acting as an anti-juvenile hormone agent. This property could be beneficial in pest control strategies, providing an environmentally friendly alternative to traditional chemical pesticides (Furuta et al., 2006).
Propriétés
IUPAC Name |
ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO4/c1-2-17-14(16)10-3-5-11(6-4-10)18-9-12-7-8-13(15)19-12/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJLHPHXNBRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate | |
CAS RN |
1496794-11-6 |
Source


|
| Record name | ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)
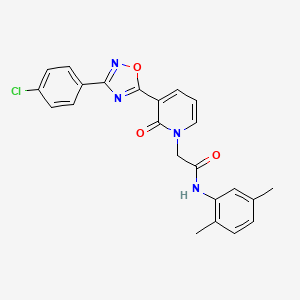
![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)
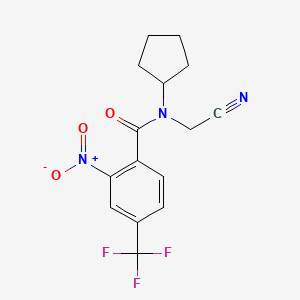
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)
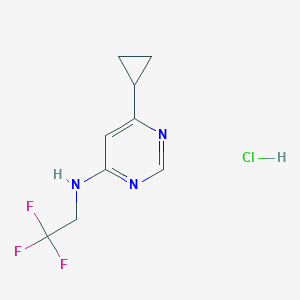
![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)
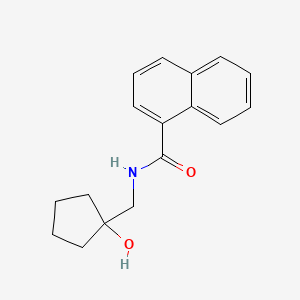
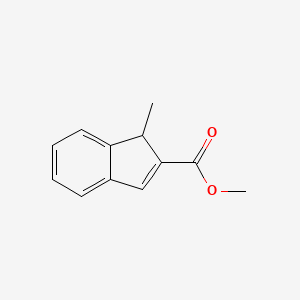
![2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole](/img/structure/B2954467.png)
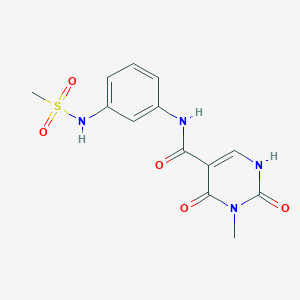
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2954469.png)
